molecular formula C18H13ClFN3OS B2922963 3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-86-6

3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2922963
CAS No.: 450342-86-6
M. Wt: 373.83
InChI Key: QXECWLAJUNKIAE-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves the use of 4-fluorobenzyl moiety and an additional chlorine atom. These elements have been found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR). The presence of the 3-chloro-4-fluorophenyl fragment in the compound has been found to enhance inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment incorporated into distinct chemotypes. This structure has been found to establish profitable contact with the AbTYR catalytic site .


Chemical Reactions Analysis

The compound has been found to have significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This shows a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .

Properties

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXECWLAJUNKIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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